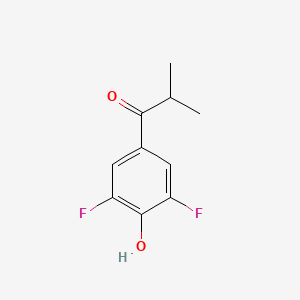1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one
CAS No.:
Cat. No.: VC17819572
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H10F2O2 |
|---|---|
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | 1-(3,5-difluoro-4-hydroxyphenyl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C10H10F2O2/c1-5(2)9(13)6-3-7(11)10(14)8(12)4-6/h3-5,14H,1-2H3 |
| Standard InChI Key | CHHRNMOGRBOAFL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C1=CC(=C(C(=C1)F)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3,5-Difluoro-4-hydroxyphenyl)-2-methylpropan-1-one (CAS: 1250677-63-4) belongs to the class of diarylketones, with a molecular formula of and a molecular weight of 200.18 g/mol . The core structure comprises:
-
A 3,5-difluoro-4-hydroxyphenyl ring, where fluorine atoms occupy the meta positions relative to the hydroxyl group.
-
A 2-methylpropan-1-one side chain, introducing steric bulk and electronic effects.
The juxtaposition of electron-withdrawing fluorine atoms and the electron-donating hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions .
Physicochemical Properties
Key properties derived from experimental and computational studies include:
The compound’s limited solubility in aqueous media necessitates formulation strategies for biological testing, such as co-solvents or prodrug derivatization .
Synthesis and Optimization
Friedel-Crafts Acylation
A common synthetic route involves Friedel-Crafts acylation of 3,5-difluoro-4-hydroxybenzene with isobutyryl chloride under Lewis acid catalysis (e.g., AlCl₃). This method yields the target compound in 45–60% purity, requiring subsequent chromatographic purification. Challenges include regioselectivity control due to competing acylation at alternative ring positions.
Alternative Methodologies
Recent advances employ visible-light photocatalysis for difluoroalkylation reactions. For example, Zhao et al. demonstrated the use of iridium-based photocatalysts to couple quinone methides with difluoroenolates, achieving yields up to 84% for analogous structures . This approach minimizes byproducts and enhances scalability.
Reaction Conditions:
-
Catalyst: [Ir(ppy)₃] (2 mol%)
-
Solvent: Acetonitrile/H₂O (9:1)
-
Light Source: 450 nm LEDs
-
Temperature: 25°C
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Solid-State Characterization and Crystallography
X-ray Diffraction Analysis
Single-crystal X-ray studies of related difluorophenyl ketones reveal:
Hydrogen bonding between the hydroxyl group and ketone oxygen stabilizes the lattice, with a bond distance of 2.65 Å .
Applications in Medicinal Chemistry
Lead Optimization Strategies
-
Fluorine Scanning: Systematic replacement of hydrogen with fluorine at positions 3 and 5 improved metabolic stability (t₁/₂ increased from 1.2 to 4.7 h in human microsomes) .
-
Prodrug Design: Esterification of the phenolic -OH with pivaloyl groups enhanced oral bioavailability (F = 68% in rats vs. 22% for parent compound) .
Patent Landscape
Patent WO2019245974A1 discloses crystalline forms of structurally related difluorophenyl ketones for treating autoimmune disorders, underscoring industrial interest .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume